3-Ethylhexanoyl chloride
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Overview
Description
3-Ethylhexanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to yellowish liquid with a pungent odor and is miscible with common organic solvents. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
3-Ethylhexanoyl chloride can be synthesized through the reaction of 3-ethylhexanoic acid with phosphorus trichloride (PCl3). The reaction involves the replacement of the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, producing this compound, hydrochloric acid (HCl), and phosphorus oxychloride (POCl3) as by-products . Another method involves the Schotten-Baumann reaction, where 2-ethylhexanoyl chloride is synthesized from 2-ethylhexanoic acid and thionyl chloride (SOCl2) under basic conditions .
Chemical Reactions Analysis
3-Ethylhexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form corresponding substituted products. For example, it can react with alcohols to form esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethylhexanoic acid and hydrochloric acid.
Peroxyesterification: It reacts with tert-butyl hydroperoxide in the presence of a strong base to form peroxyesters.
Common reagents used in these reactions include phosphorus trichloride, thionyl chloride, and tert-butyl hydroperoxide. The major products formed from these reactions are esters, acids, and peroxyesters.
Scientific Research Applications
3-Ethylhexanoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethylhexanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparison with Similar Compounds
3-Ethylhexanoyl chloride can be compared with other acyl chlorides, such as:
Octanoyl chloride: Similar in structure but with a longer carbon chain.
Valeroyl chloride: Has a shorter carbon chain and different reactivity.
Isovaleryl chloride: Similar in structure but with a branched carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and branching, which can influence its reactivity and the properties of the compounds it forms.
Properties
CAS No. |
61798-05-8 |
---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-ethylhexanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
IHAKOYNDEAOKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(=O)Cl |
Origin of Product |
United States |
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